molecular formula C12H12ClN3O4 B5848838 4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde

4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde

Cat. No.: B5848838
M. Wt: 297.69 g/mol
InChI Key: IAHFWCGBKZUJLL-UHFFFAOYSA-N
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Description

4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C12H12ClN3O4 It is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-nitrophenyl group and a carbonyl group

Properties

IUPAC Name

4-(4-chloro-3-nitrobenzoyl)piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4/c13-10-2-1-9(7-11(10)16(19)20)12(18)15-5-3-14(8-17)4-6-15/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHFWCGBKZUJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with piperazine-1-carbaldehyde. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or other reducing agents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: 4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carboxylic acid.

    Reduction: 4-[(4-Chloro-3-aminophenyl)carbonyl]piperazine-1-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the nitro and carbonyl groups allows it to participate in various chemical reactions, influencing its activity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chloro-3-nitrophenyl)carbonyl]piperidine
  • 1-(2-Chloro-4-nitrophenyl)piperazine
  • 1-(3-Methoxy-4-nitrophenyl)piperazine

Uniqueness

4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde is unique due to the combination of its functional groups and the piperazine ring structure. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

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